Kushenol L
Overview
Description
Kushenol L is a flavonoid and one of the main components of EtOA cextracts from Kushen, a traditional medicinal herb derived from the dried roots of Sophora flavescens Ait . It plays an important role in anti-diabetic effects .
Synthesis Analysis
A liquid chromatographic method was applied to determine Kushenol L in the roots of Sophora flavescens, namely Kushen in China . The complete separation was achieved within 45 min for the nine major flavonoids .Molecular Structure Analysis
The molecular weight of Kushenol L is 440.49 and its formula is C25H28O7 . The structure classification includes Flavonoids, Flavanonols, Phenols, and Polyphenols .Physical And Chemical Properties Analysis
The density of Kushenol L is 1.3±0.1 g/cm3 . Its boiling point is 715.7±60.0 °C at 760 mmHg . The molar refractivity is 120.4±0.3 cm3 .Scientific Research Applications
Anti-Inflammatory and Anti-Oxidative Stress Activities
Kushenol L, a flavonoid isolated from Sophora flavescens, has been studied for its potential in treating inflammatory diseases and oxidative stress. Cho et al. (2020) in their research found that Kushenol C, a related compound, demonstrated significant anti-inflammatory and anti-oxidative stress effects in macrophages and HaCaT cells. These findings suggest a potential therapeutic application of Kushenol L in similar contexts, given its structural similarity to Kushenol C (Cho et al., 2020).
Liver Injury Prevention
Another study by Cho et al. (2021) highlighted the ameliorative effects of Kushenol C from Sophora flavescens against liver injury. This study's results indicate a potential role for Kushenol L in preventing liver damage due to its pharmacological similarity (Cho et al., 2021).
Quantification in Herbal Preparations
A method for the simultaneous determination of several flavonoids, including Kushenol L, in Sophora flavescens was developed by Ma et al. (2008). This research is crucial for quality control and standardization of herbal preparations containing Kushenol L (Ma et al., 2008).
Anti-Itching and Anti-Inflammatory Effects
Jo et al. (2022) investigated Kushenol F's efficacy in treating atopic dermatitis, demonstrating its potential in reducing inflammatory symptoms. While this study focuses on Kushenol F, it opens avenues for exploring Kushenol L in similar dermatological applications (Jo et al., 2022).
Antitumor Activities
Sun et al. (2007) identified potent antitumor activities in Kushen flavonoids, suggesting the possibility of Kushenol L having similar effects in cancer treatment (Sun et al., 2007).
Safety And Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3/t23-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKENRJIRKFSNED-UKILVPOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318536 | |
Record name | Kushenol L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kushenol L | |
CAS RN |
101236-50-4 | |
Record name | Kushenol L | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101236-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kushenol L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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